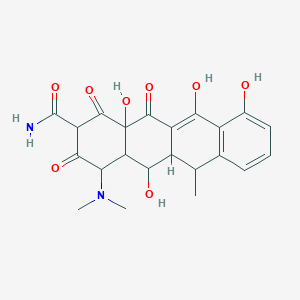![molecular formula C19H14N4O5 B12507295 [3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1-methyl-1H-indazole-3-carboxylate](/img/structure/B12507295.png)
[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1-methyl-1H-indazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1-Methylindazol-3-carboxylat ist eine komplexe organische Verbindung, die aufgrund ihrer einzigartigen strukturellen Eigenschaften und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Diese Verbindung weist eine Kombination aus Benzodioxol-, Oxadiazol- und Indazol-Einheiten auf, die zu ihrer vielfältigen chemischen Reaktivität und möglichen biologischen Aktivitäten beitragen.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1-Methylindazol-3-carboxylat umfasst in der Regel mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung der einzelnen Einheiten, gefolgt von ihrer sequenziellen Kupplung unter kontrollierten Bedingungen. Häufige Synthesewege umfassen:
Bildung der Benzodioxol-Einheit: Dies kann durch die Cyclisierung von Brenzcatechinderivaten mit Formaldehyd erreicht werden.
Synthese des Oxadiazolrings: Dies beinhaltet die Cyclisierung geeigneter Hydrazide mit Carbonsäuren oder deren Derivaten.
Kupplungsreaktionen: Der letzte Schritt beinhaltet die Kupplung der Benzodioxol- und Oxadiazol-Zwischenprodukte mit dem Indazolcarboxylat unter Bedingungen wie palladiumkatalysierten Kreuzkupplungsreaktionen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um Ausbeute und Reinheit zu verbessern. Dazu gehören die Verwendung von Hochdurchsatzreaktoren, automatisierten Syntheseplattformen und strengen Qualitätskontrollmaßnahmen, um Konsistenz und Skalierbarkeit zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1-methylindazole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the individual moieties, followed by their sequential coupling under controlled conditions. Common synthetic routes include:
Formation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of Oxadiazole Ring: This involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves the coupling of the benzodioxole and oxadiazole intermediates with the indazole carboxylate under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Arten von Reaktionen
[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1-Methylindazol-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen können auftreten, insbesondere an den Benzodioxol- und Indazolringen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder neutralem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogenierungsmittel wie N-Bromsuccinimid für elektrophile Substitution.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung wegen ihres Potenzials als Baustein bei der Synthese komplexerer Moleküle untersucht. Ihre einzigartige Struktur ermöglicht eine vielfältige Funktionalisierung, was sie in der organischen Synthese wertvoll macht.
Biologie
Biologisch wird [3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1-Methylindazol-3-carboxylat auf seine potenziellen pharmakologischen Eigenschaften untersucht. Es kann Aktivitäten wie antimikrobielle, entzündungshemmende oder krebshemmende Wirkungen aufweisen.
Medizin
In der Medizin wird die Verbindung auf ihre potenziellen therapeutischen Anwendungen untersucht. Ihre Fähigkeit, mit verschiedenen biologischen Zielstrukturen zu interagieren, macht sie zu einem Kandidaten für die Arzneimittelentwicklung.
Industrie
Industriell kann diese Verbindung aufgrund ihrer Stabilität und Reaktivität bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von [3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1-Methylindazol-3-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder Nukleinsäuren umfassen. Die Wirkungen der Verbindung werden über Wege wie die Hemmung der Enzymaktivität, die Modulation der Rezeptorsignalisierung oder die Interferenz mit der DNA-Replikation vermittelt.
Wirkmechanismus
The mechanism of action of [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1-methylindazole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1-Methylindazol-3-carboxylat: weist Ähnlichkeiten mit anderen Verbindungen auf, die Benzodioxol-, Oxadiazol- oder Indazol-Einheiten enthalten.
Dichloroanilin: Anilinderivate mit Chlorsubstitutionen, die bei der Herstellung von Farbstoffen und Herbiziden verwendet werden.
Koffein: Ein Alkaloid mit einer Purinstruktur, bekannt für seine stimulierenden Wirkungen.
Einzigartigkeit
Die Einzigartigkeit von [3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1-Methylindazol-3-carboxylat liegt in seinen kombinierten strukturellen Merkmalen, die eine ausgeprägte chemische Reaktivität und potenzielle biologische Aktivitäten verleihen, die in einfacheren Analoga nicht üblich sind.
Eigenschaften
Molekularformel |
C19H14N4O5 |
|---|---|
Molekulargewicht |
378.3 g/mol |
IUPAC-Name |
[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1-methylindazole-3-carboxylate |
InChI |
InChI=1S/C19H14N4O5/c1-23-13-5-3-2-4-12(13)17(21-23)19(24)25-9-16-20-18(22-28-16)11-6-7-14-15(8-11)27-10-26-14/h2-8H,9-10H2,1H3 |
InChI-Schlüssel |
WWSJYCKZFJAWNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)OCC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


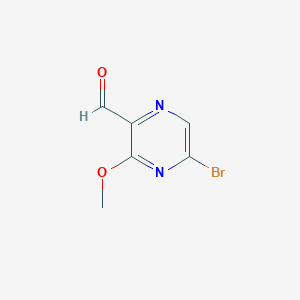
![2-[N-Methyl-3-(methyldisulfanyl)propanamido]propanoic acid](/img/structure/B12507228.png)

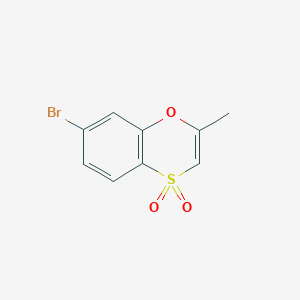
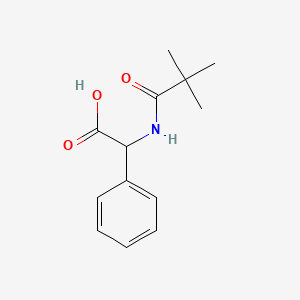
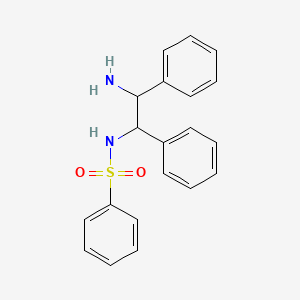
![N-{[3,5-bis(trifluoromethyl)phenyl][2-(di-tert-butylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12507277.png)
![2-[1-[(4S)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]-1-methylethyl]pyridine](/img/structure/B12507283.png)


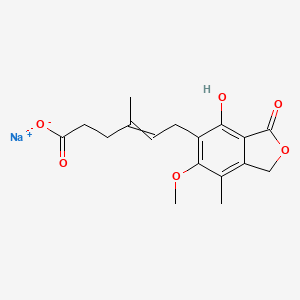

![(2S,3R)-3-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12507294.png)
